2-Chloroethylmethyldichlorosilane
Overview
Description
2-Chloroethylmethyldichlorosilane is a chemical compound with the molecular formula C₃H₇Cl₃Si and a molecular weight of 177.53 g/mol . It is also known by other names such as (2-Chloroethyl)-dichloro-methylsilane and (2-Chloroethyl)methyl-dichlorosilane . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 2-Chloroethylmethyldichlorosilane typically involves the reaction of methyltrichlorosilane with ethylene in the presence of a catalyst . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity.
Chemical Reactions Analysis
2-Chloroethylmethyldichlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes to form polysiloxanes through condensation reactions.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroethylmethyldichlorosilane has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 2-Chloroethylmethyldichlorosilane exerts its effects involves the interaction of its reactive chlorine atoms with various substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrolysis reactions, the chlorine atoms are replaced by hydroxyl groups, leading to the formation of silanols .
Comparison with Similar Compounds
2-Chloroethylmethyldichlorosilane can be compared with other similar compounds such as:
Silane, dichloromethyl-: This compound has a similar structure but lacks the 2-chloroethyl group, which affects its reactivity and applications.
Silane, dichloro(chloromethyl)methyl-: This compound has a chloromethyl group instead of a 2-chloroethyl group, leading to differences in its chemical behavior and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in various fields.
Properties
IUPAC Name |
dichloro-(2-chloroethyl)-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-7(5,6)3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWSTBGNSJEPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064855 | |
Record name | Silane, dichloro(2-chloroethyl)methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-85-1 | |
Record name | Dichloro(2-chloroethyl)methylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7787-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichloro(2-chloroethyl)methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichloro(2-chloroethyl)methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dichloro(2-chloroethyl)methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(2-chloroethyl)methylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary finding of the research paper regarding the formation of 2-Chloroethylmethyldichlorosilane?
A1: The research paper identifies this compound as the main product of the reaction between methyldichlorosilane and vinyl chloride under radiation. This reaction follows a radical-chain addition mechanism [].
Q2: What is the significance of the low activation energy in the formation of this compound?
A2: The research highlights the low activation energy (14 +/- 4 kJ/mole) required for the methyldichlorosilyl radical to add to vinyl chloride. This is attributed to the stabilizing effect of p..pi..-d..pi.. interactions in the reaction's transition state []. This interaction also explains the similar activation energies observed in reactions of methyldichlorosilane with both vinyl chloride and 1-hexene.
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